Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate
Overview
Description
Trifluoromethyl group containing compounds are widely used in the pharmaceutical and agrochemical industries . They are often part of the structure of various drugs and pesticides .
Molecular Structure Analysis
The molecular structure of compounds containing a trifluoromethyl group can be analyzed using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . These methods can help determine the theoretical characterization, spectroscopic, and electronic properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl group containing compounds can be complex and varied. For example, in the synthesis of fluazifop, a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), can be obtained in good yield via a simple one-step reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl group containing compounds can be determined using various methods. For example, the density, boiling point, and pKa can be predicted .
Scientific Research Applications
Chemical Synthesis and Analysis
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate and its derivatives have been studied for their chemical synthesis properties. Research by (Clayton, Black, & Harper, 2008) explored the mechanisms of cyclisation of indolo oxime ethers, forming compounds like ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates. This work sheds light on the electronic requirements and the effect of removing the ester functionality in these reactions. Additionally, (Boy & Guernon, 2005) examined the precursor role of ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate in forming ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, providing insights into Michael-like addition strategies in chemical synthesis.
Structural Studies and Molecular Interactions
Structural studies and analysis of molecular interactions are another area of interest. For example, (Achutha et al., 2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and conducted single-crystal X-ray diffraction studies to understand its crystal structure and molecular stability. Their research highlighted the importance of intramolecular hydrogen bonds and π … π interactions in stabilizing molecular structures.
Pharmacological Investigations
In the field of pharmacology, research like that conducted by (Gokulan et al., 2012) focused on synthesizing new derivatives of this compound for potential analgesic and anti-inflammatory applications. Such studies contribute to understanding how modifications in chemical structures can influence pharmacological properties.
Molecular Synthesis and Characterization
In molecular synthesis and characterization, research by (Pete, Parlagh, & Tőke, 2003) on the synthesis of ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids reveals the utility of these compounds as intermediates in chemical syntheses.
Crystallographic and Spectral Analysis
Further studies like (Geetha et al., 2017) involve crystallographic and spectral analysis of ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3]indolizino[8,7-b]indole-15-carboxylate, an indole derivative, to understand the nature of molecular interactions in such compounds.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including those involved in inflammation, pain perception, and neurotransmission .
Pharmacokinetics
The trifluoromethyl group in the compound is known to enhance metabolic stability and increase lipophilicity, which could potentially improve the compound’s bioavailability .
Result of Action
Based on the properties of similar compounds, it may have potential therapeutic effects in various disease states .
Action Environment
The action, efficacy, and stability of Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cell types involved .
Safety and Hazards
The safety and hazards associated with handling trifluoromethyl group containing compounds can vary depending on the specific compound. For example, some compounds are classified as hazardous under the Hazardous Products Regulations and may be harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Properties
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-2-24-17(23)16-10-13-9-12(5-8-15(13)22-16)11-3-6-14(7-4-11)18(19,20)21/h3-10,22H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNIKZSOPKDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726293 | |
Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871927-70-7 | |
Record name | Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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